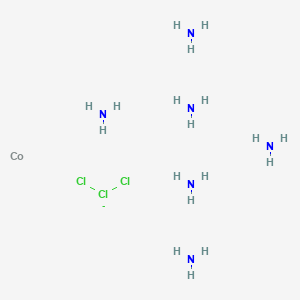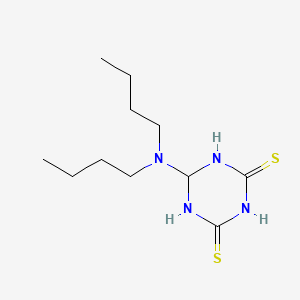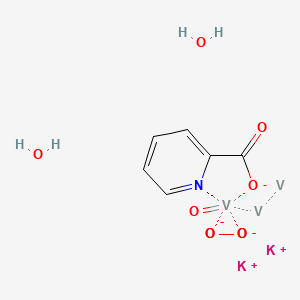
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate is a complex compound that features vanadium in multiple oxidation states, coordinated with pyridine-2-carboxylate and diperoxide ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate typically involves the reaction of vanadium precursors with pyridine-2-carboxylate and diperoxide ligands under controlled conditions. One common method involves the use of oxovanadium(IV) complexes ligated by [NNO] donor ligands. These complexes are synthesized and characterized using techniques such as ESI-HRMS, elemental analysis, and spectroscopic methods (UV-Vis, IR, and EPR) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of vanadium in different oxidation states and the coordination environment provided by the ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands that can coordinate with vanadium. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of dioxovanadium(V) complexes, while reduction reactions may yield oxovanadium(IV) complexes .
Wissenschaftliche Forschungsanwendungen
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate has several scientific research applications, including:
Materials Science: The unique coordination environment and oxidation states of vanadium in this compound make it useful in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate exerts its effects involves the interaction of vanadium with various molecular targets and pathways. For example, in anticancer applications, vanadium complexes can induce cell death through apoptosis and autophagy pathways, often involving the production of reactive oxygen species (ROS) and interaction with proteins such as BSA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Oxovanadium(IV) complexes with [NNO] donor ligands
- Dipicolinate oxovanadium(IV) complexes
- Oxovanadium(IV) complexes with 2-phenylpyridine
Uniqueness
Dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate is unique due to its specific combination of ligands and the presence of vanadium in multiple oxidation states. This unique coordination environment allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C6H8K2NO9V3-3 |
|---|---|
Molekulargewicht |
469.15 g/mol |
IUPAC-Name |
dipotassium;oxovanadium;pyridine-2-carboxylate;vanadium;diperoxide;dihydrate |
InChI |
InChI=1S/C6H5NO2.2K.2O2.2H2O.O.3V/c8-6(9)5-3-1-2-4-7-5;;;2*1-2;;;;;;/h1-4H,(H,8,9);;;;;2*1H2;;;;/q;2*+1;2*-2;;;;;;/p-1 |
InChI-Schlüssel |
OGSVWSNNFRQUGA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)[O-].O.O.[O-][O-].[O-][O-].O=[V].[K+].[K+].[V].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12362858.png)
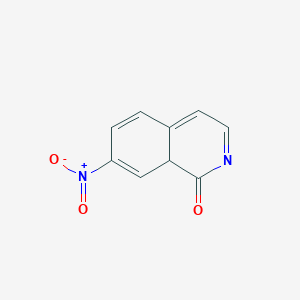
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-imino-5H-purin-6-one](/img/structure/B12362863.png)
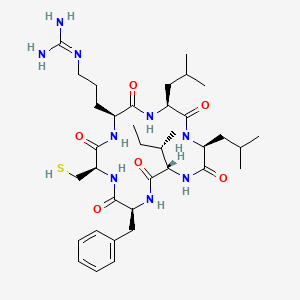
![5-[4-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12362870.png)
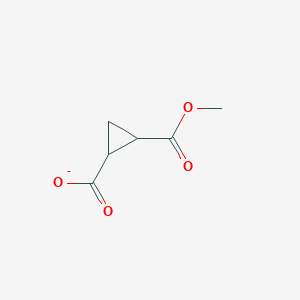
![6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12362877.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] nonadecanethioate](/img/structure/B12362894.png)
![N-[1-chloro-3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B12362900.png)
![Undecan-3-yl 8-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]octanoate](/img/structure/B12362903.png)
![6-methylsulfanyl-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12362905.png)
